molecular formula C7H4N2O7 B8635139 3,5-Dinitroperbenzoic acid CAS No. 66358-48-3

3,5-Dinitroperbenzoic acid

Cat. No.: B8635139
CAS No.: 66358-48-3
M. Wt: 228.12 g/mol
InChI Key: BVXMSQWCZAGNTO-UHFFFAOYSA-N
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Description

3,5-Dinitroperbenzoic Acid is a specialized chemical reagent of interest in organic synthesis and materials science research. Derived from benzoic acid, this compound features a peroxide functional group alongside nitro substituents, making it a potential reagent for oxidation reactions and other chemical transformations. Researchers utilize this compound in the development of novel synthetic methods and the functionalization of complex molecules. Its strong electron-withdrawing groups make it a valuable building block for creating polymers and resins with specific electronic properties. As with all compounds of this nature, proper safety protocols must be observed. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66358-48-3

Molecular Formula

C7H4N2O7

Molecular Weight

228.12 g/mol

IUPAC Name

3,5-dinitrobenzenecarboperoxoic acid

InChI

InChI=1S/C7H4N2O7/c10-7(16-15)4-1-5(8(11)12)3-6(2-4)9(13)14/h1-3,15H

InChI Key

BVXMSQWCZAGNTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OO

Origin of Product

United States

Synthetic Methodologies for 3,5 Dinitroperbenzoic Acid and Its Precursors

Advanced Nitration Strategies for Benzoic Acid Derivatives

The introduction of two nitro groups onto the benzoic acid ring is a critical step that requires carefully controlled and optimized conditions.

The synthesis of 3,5-dinitrobenzoic acid is typically achieved through the electrophilic aromatic substitution of benzoic acid using a nitrating agent. wikipedia.org The standard procedure involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgresearchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is highly exothermic and requires precise temperature control to ensure the desired dinitration and to minimize the formation of byproducts. The process generally involves a multi-stage heating profile to drive the reaction to completion. Initially, the benzoic acid is dissolved in concentrated sulfuric acid, followed by the gradual addition of fuming nitric acid while maintaining the temperature within a specific range, often between 70°C and 90°C. orgsyn.org After the initial nitration, the reaction mixture is subjected to further heating at elevated temperatures, sometimes up to 135-145°C, to facilitate the introduction of the second nitro group. orgsyn.orgresearchgate.netchemicalbook.com The final product is isolated by pouring the reaction mixture into ice water, which causes the 3,5-dinitrobenzoic acid to precipitate out of the solution. orgsyn.orgchemicalbook.com Yields for this process are reported to be in the range of 54-70%. orgsyn.orgchemicalbook.com

Optimized Batch Reaction Conditions for 3,5-Dinitrobenzoic Acid Synthesis
ParameterConditionSource
Starting MaterialBenzoic Acid orgsyn.org
ReagentsFuming Nitric Acid, Concentrated Sulfuric Acid orgsyn.orgresearchgate.net
Initial Temperature70-90°C (during nitric acid addition) orgsyn.org
Heating Profile80-100°C for 1.5-2 hours chemicalbook.com
135-145°C for 2-3 hours orgsyn.orgchemicalbook.com
Work-upPrecipitation in ice water orgsyn.org
Yield54-70% orgsyn.orgchemicalbook.com

In recent years, microchannel reactor technology has emerged as a significant advancement in chemical synthesis, particularly for hazardous reactions like nitration. corning.com This technology offers substantial improvements in safety, efficiency, and control compared to traditional batch reactors. corning.comgoogle.com The high surface-area-to-volume ratio in microchannels allows for superior heat transfer, effectively mitigating the risk of thermal runaways in highly exothermic nitration reactions. researchgate.netmdpi.com

A patented method for the preparation of 3,5-dinitrobenzoic acid utilizes a microchannel reactor. google.com In this process, a solution of benzoic acid in concentrated sulfuric acid and a mixed acid solution (fuming nitric acid and fuming sulfuric acid) are prepared separately and then mixed before being fed into the microreactor. google.com The continuous flow nature of the process allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry. This enhanced control leads to a significant reduction in reaction time, from several hours in batch processes to mere minutes in a microchannel reactor, and a notable improvement in the reaction yield. google.com The inherent safety of microreactors, due to the small reaction volumes (low chemical holdup), makes this technology particularly suitable for the industrial production of nitrated compounds. corning.commicroflutech.com

Comparison of Batch vs. Microchannel Reactor for 3,5-Dinitrobenzoic Acid Synthesis
ParameterTraditional Batch ReactorMicrochannel ReactorSource
Reaction TimeHoursTens of minutes google.com
Heat TransferLimitedHighly efficient researchgate.netmdpi.com
SafetyRisk of thermal runawayInherently safer, low holdup corning.comgoogle.com
Process ControlDifficult to control preciselyPrecise control of parameters corning.com
Yield~57%Obviously improved google.com

Peroxy Acid Formation from Carboxylic Acid Precursors

The conversion of the stable carboxylic acid, 3,5-dinitrobenzoic acid, into the more reactive 3,5-dinitroperbenzoic acid involves the formation of an activated intermediate, typically an acid chloride.

The synthesis of 3,5-dinitrobenzoyl chloride is a standard laboratory procedure for activating the carboxyl group of 3,5-dinitrobenzoic acid. wikipedia.org This derivatization is necessary because the direct conversion of a carboxylic acid to a peroxy acid with hydrogen peroxide is an equilibrium-limited reaction. wikipedia.org The highly reactive acid chloride intermediate facilitates the subsequent nucleophilic attack by a peroxide source.

The most common method for preparing 3,5-dinitrobenzoyl chloride involves treating 3,5-dinitrobenzoic acid with a chlorinating agent. wikipedia.org Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are frequently used for this transformation. wikipedia.orghansshodhsudha.comsarthaks.com The reaction with PCl₅, for example, proceeds by heating the mixture, which results in the formation of 3,5-dinitrobenzoyl chloride, along with the byproducts phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). hansshodhsudha.comsarthaks.com

The formation of peroxy acids from their corresponding acid chlorides is a well-established and efficient method. wikipedia.org This synthetic route is particularly useful for aromatic peroxy acids. The general reaction involves the treatment of an acyl chloride with hydrogen peroxide. wikipedia.org In the case of this compound, its precursor, 3,5-dinitrobenzoyl chloride, would be reacted with hydrogen peroxide.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous alkaline solution, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. wikipedia.org This prevents the acidic HCl from catalyzing the decomposition of the peroxy acid product. The reaction of the acid chloride with hydrogen peroxide proceeds via a nucleophilic acyl substitution mechanism, where the peroxide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A similar pathway exists for the conversion of acid anhydrides to peroxy acids, where treatment with hydrogen peroxide yields one molecule of the peroxy acid and one molecule of the corresponding carboxylic acid. wikipedia.org

Mechanistic Investigations of 3,5 Dinitroperbenzoic Acid Reactivity

Electronic Structure-Reactivity Relationships in Peroxy Acid Oxidations

The reactivity of peroxy acids as oxidizing agents is fundamentally linked to their electronic structure, particularly the nature of the peroxide (-O-O-) bond. This bond is inherently weak and highly polarized, making it susceptible to cleavage and facilitating the transfer of an oxygen atom to a substrate. The efficiency of this transfer is significantly influenced by the substituents on the acyl group of the peroxy acid.

In the case of 3,5-dinitroperbenzoic acid, the presence of two strongly electron-withdrawing nitro (-NO₂) groups on the benzene (B151609) ring plays a crucial role in enhancing its oxidizing capability. These groups pull electron density away from the peroxy acid functional group. This inductive effect has two major consequences:

Increased Electrophilicity : The withdrawal of electron density makes the terminal oxygen atom of the peroxy acid group more electron-deficient and, therefore, more electrophilic. This heightened electrophilicity makes it a more potent agent for attacking electron-rich substrates like alkenes and the carbonyl group of ketones.

Due to these electronic factors, this compound is a more powerful oxidizing agent than peroxy acids with electron-donating or less strongly withdrawing substituents. The relative oxidizing power of various peroxy acids has been established, highlighting the significant impact of electronic effects on reactivity. jk-sci.com

Relative Oxidizing Power of Selected Peroxy Acids
Peroxy AcidRelative ReactivityKey Structural Feature
Trifluoroperacetic acid (CF₃CO₃H)Very HighStrongly electron-withdrawing -CF₃ group
Monoperoxyphthalic acidHighElectron-withdrawing carboxyl group
This compoundHighTwo strongly electron-withdrawing -NO₂ groups
p-Nitroperbenzoic acidModerate-HighOne electron-withdrawing -NO₂ group
m-Chloroperoxybenzoic acid (mCPBA)ModerateElectron-withdrawing -Cl group
Perbenzoic acidModerateUnsubstituted phenyl group
Peracetic acid (CH₃CO₃H)LowerElectron-donating -CH₃ group

Detailed Reaction Pathways of Peroxy Acid-Mediated Transformations

The enhanced electrophilicity of this compound makes it a highly effective reagent in key oxidative transformations, most notably the Baeyer-Villiger oxidation of ketones and the epoxidation of alkenes.

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) through the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgalfa-chemistry.com The reaction with a peroxy acid like this compound proceeds through a well-established ionic mechanism.

The mechanism begins with the activation of the ketone's carbonyl group, typically through protonation under acidic conditions, which increases its electrophilicity. The peroxy acid then performs a nucleophilic attack on the carbonyl carbon. organicchemistrytutor.com This addition step results in the formation of a key tetrahedral intermediate, known as the Criegee intermediate . jk-sci.comwikipedia.org

This intermediate is unstable and undergoes a concerted rearrangement. In this rate-determining step, one of the alkyl or aryl groups attached to the original carbonyl carbon migrates from carbon to the adjacent, electron-deficient oxygen atom. wikipedia.org Simultaneously, the weak O-O bond cleaves, leading to the departure of the carboxylate anion (3,5-dinitrobenzoate). The migration occurs with complete retention of the stereochemistry of the migrating group. jk-sci.com A final deprotonation step yields the ester product.

The choice of which group migrates is predictable and is governed by "migratory aptitude," which correlates with the ability of the group to stabilize a positive charge. jk-sci.comalfa-chemistry.com

General Migratory Aptitude in Baeyer-Villiger Oxidations
GroupRelative Aptitude
Tertiary alkylHighest
Secondary alkyl / CyclohexylHigh
Benzyl / ArylModerate-High
Primary alkylModerate
MethylLowest

The epoxidation of an alkene involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide or oxirane. leah4sci.com this compound is a highly effective reagent for this transformation, known as the Prilezhaev reaction.

The mechanism is a concerted, single-step process where multiple bonds are formed and broken simultaneously. chemistrysteps.com The alkene, acting as a nucleophile, attacks the electrophilic terminal oxygen of the peroxy acid. chemistrysteps.com This interaction occurs via a transition state often referred to as the "butterfly mechanism."

In this transition state:

The alkene π-bond attacks the terminal peroxy oxygen.

A new C-O bond begins to form with the other carbon of the original double bond.

The weak O-O bond breaks.

The proton of the peroxy acid is transferred to the newly formed carbonyl group of the carboxylic acid byproduct.

This entire process occurs on one face of the alkene, resulting in a syn-addition of the oxygen atom. chemistrysteps.com Consequently, the reaction is stereospecific: a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide. chemistrysteps.com The concerted nature of the mechanism means that no discrete intermediates, such as carbocations, are formed, and thus, rearrangements characteristic of carbocation chemistry are not observed. chemistrysteps.com

Analysis of Radical Side Reactions in Peroxy Acid Chemistry

While the primary, synthetically useful pathways for Baeyer-Villiger oxidations and alkene epoxidations are ionic, the inherent chemical nature of the peroxide bond (-O-O-) allows for the possibility of radical side reactions. The O-O bond is one of the weakest covalent bonds in organic molecules, and its cleavage can occur homolytically to produce free radicals.

Under standard reaction conditions for Baeyer-Villiger and epoxidation reactions (typically low temperatures in aprotic solvents), the ionic pathways described above are overwhelmingly dominant. However, under conditions such as elevated temperatures, photochemical irradiation, or the presence of transition metal impurities, homolytic cleavage of the peroxy acid's O-O bond can be initiated.

R-C(O)O-OH → R-C(O)O• + •OH

This initiation step would generate a highly reactive acyloxy radical and a hydroxyl radical. These radicals can then participate in a variety of non-selective side reactions, including:

Hydrogen Abstraction : Radicals can abstract hydrogen atoms from the solvent or substrate molecules, leading to undesired byproducts.

Decarboxylation : The acyloxy radical (in this case, the 3,5-dinitrobenzoyloxy radical) can lose carbon dioxide to form an aryl radical.

Uncontrolled Oxidation : The radical species can initiate radical chain reactions that lead to a complex mixture of oxidation products rather than the desired ester or epoxide.

In some enzymatic systems and specific chemical contexts, transformations of hydroperoxides are known to proceed via mechanisms initiated by homolytic cleavage, which can involve both radical and ionic character in subsequent steps. researchgate.net However, in the context of synthetic organic chemistry using reagents like this compound, these radical pathways are generally considered undesirable side reactions that can lower the yield and selectivity of the intended transformation. Careful control of reaction conditions is therefore essential to favor the desired polar, concerted mechanisms over competing radical processes.

Applications of 3,5 Dinitroperbenzoic Acid in Advanced Organic Synthesis

Baeyer-Villiger Oxidation (BVO) of Carbonyl Compounds

The Baeyer-Villiger oxidation is an oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, which transforms ketones into esters and cyclic ketones into lactones. nih.govorganic-chemistry.orgpearson.comdoubtnut.com The reaction proceeds via the Criegee intermediate, and its rate and regioselectivity are highly dependent on the nature of the peroxy acid used. jk-sci.com 3,5-Dinitroperbenzoic acid is recognized as one of the more reactive peroxy acids for this transformation, surpassed in activity by only a few other reagents like trifluoroperoxyacetic acid. jk-sci.comthermofisher.com

The general order of reactivity for commonly used peroxy acids in the Baeyer-Villiger oxidation is as follows: Trifluoroperoxyacetic acid > Monopermaleic acid > Monoperphthalic acid > This compound > p-Nitroperbenzoic acid > m-Chloroperoxybenzoic acid (m-CPBA) > Perbenzoic acid > Peracetic acid. jk-sci.comthermofisher.com

In the Baeyer-Villiger oxidation of unsymmetrical ketones, the regioselectivity is determined by the migratory aptitude of the adjacent alkyl or aryl groups. The group that can better stabilize a positive charge is more likely to migrate. The established order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgjk-sci.com this compound facilitates this rearrangement efficiently, providing the corresponding esters or lactones in good yields. The retention of stereochemistry at the migrating center is a key feature of this reaction. jk-sci.comthermofisher.com

Table 1: Examples of Baeyer-Villiger Oxidation of Ketones

Ketone Substrate Oxidizing Agent Product
Cyclohexanone This compound ε-Caprolactone
Acetophenone This compound Phenyl acetate

Aldehydes can also undergo oxidation with peroxy acids. Typically, the hydrogen atom on the carbonyl group migrates preferentially, leading to the formation of a carboxylic acid. organic-chemistry.orgresearchgate.netnih.gov This transformation is a reliable method for synthesizing carboxylic acids from aldehydes under mild conditions.

In the case of aromatic aldehydes bearing strong electron-donating groups, a competing reaction pathway similar to the Dakin reaction can occur. mdma.ch In this pathway, the aryl group migrates instead of the hydrogen, leading to the formation of a formate ester, which upon hydrolysis yields a phenol. The high reactivity of this compound can influence the outcome of this reaction, though specific studies detailing this are limited.

Table 2: Oxidation Products of Aldehydes with Peroxy Acids

Aldehyde Substrate Expected Major Product (Carboxylic Acid) Potential Byproduct (Phenol via Formate)
Benzaldehyde Benzoic acid Not significant
p-Anisaldehyde p-Anisic acid p-Methoxyphenol

The Baeyer-Villiger oxidation can be extended to α-dicarbonyl compounds, such as α-diketones. The insertion of an oxygen atom between the two carbonyl carbons results in the formation of a carboxylic anhydride (B1165640). This reaction provides a direct synthetic route to anhydrides from the corresponding diketones. The high reactivity of this compound makes it a suitable candidate for this transformation, which is a key step in the synthesis of various complex molecules.

Alkene Epoxidation Methodologies

Epoxidation is a reaction that converts an alkene into an epoxide (an oxacyclopropane ring). chemistrysteps.comlibretexts.org This is typically achieved using a peroxy acid, where the electrophilic oxygen atom of the peroxy acid is transferred to the nucleophilic double bond of the alkene. chemistrysteps.com The reaction is concerted, meaning all bonds are broken and formed in a single step, and it occurs with syn-addition, where the oxygen atom is delivered to one face of the double bond. leah4sci.commasterorganicchemistry.com

The rate of epoxidation is highly dependent on the electronic properties of the alkene. Electron-rich olefins, which have more substituted double bonds or electron-donating groups, are more nucleophilic and react faster with electrophilic peroxy acids like this compound. masterorganicchemistry.com

Conversely, electron-deficient olefins, such as α,β-unsaturated ketones or esters, are less reactive towards traditional peroxy acid epoxidation due to their reduced nucleophilicity. organic-chemistry.orgnih.gov While highly reactive peroxy acids can sometimes overcome this, specialized catalytic systems are often employed for the efficient epoxidation of these substrates. organic-chemistry.orgnih.govorganic-chemistry.org

Table 3: Relative Reactivity in Alkene Epoxidation

Alkene Type Substrate Example Expected Reactivity with this compound
Electron-Rich Cyclohexene High
Electron-Rich Styrene High
Electron-Deficient Methyl acrylate Low

When an alkene substrate contains a pre-existing stereocenter, the two faces of the double bond (diastereotopic faces) are no longer equivalent. In such cases, an epoxidizing agent can approach one face preferentially over the other, leading to a diastereoselective reaction. This selectivity can be influenced by steric hindrance, where the reagent approaches from the less hindered face.

Furthermore, functional groups within the substrate, such as alcohols or amides, can direct the epoxidation through hydrogen bonding with the incoming peroxy acid. nih.gov This directs the reagent to the syn-face relative to the directing group, often overriding simple steric considerations. The specific structure and electronic properties of this compound can play a role in the degree of diastereoselectivity achieved in these substrate-controlled reactions.

Selective Functionalization of Hydrocarbons

This compound (3,5-DNPBA) is a crystalline and storable peroxy acid, a characteristic that offers practical advantages over other, often less stable, peroxy acids like peroxytrifluoroacetic acid. Its utility as a potent oxidizing agent has been noted in the literature, suggesting its potential for challenging chemical transformations.

The ability to target specific C-H bonds within a complex molecule is a hallmark of a sophisticated chemical reagent. While detailed research specifically employing this compound for the regioselective C-H oxidation of complex substrates is not extensively documented in readily available literature, the general reactivity of potent peroxy acids provides a framework for understanding its potential. Peroxy acids are known to favor the oxidation of electron-rich C-H bonds and sterically accessible positions. The two nitro groups on the aromatic ring of 3,5-DNPBA make the peroxy acid moiety highly electron-deficient and, consequently, a more powerful oxidant.

The regioselectivity of C-H oxidation reactions is often influenced by a combination of electronic and steric factors. For instance, in the oxidation of a hypothetical complex substrate containing multiple types of C-H bonds (primary, secondary, and tertiary), a highly reactive oxidant like 3,5-DNPBA would be expected to show a preference for the most electron-rich and sterically unhindered C-H bonds.

Table 1: Predicted Regioselectivity of C-H Oxidation with this compound in a Model Substrate

C-H Bond TypeRelative Reactivity (Predicted)Major Product(s) (Predicted)
Tertiary (3°)HighTertiary Alcohol
Secondary (2°)MediumSecondary Alcohol/Ketone
Primary (1°)LowPrimary Alcohol/Carboxylic Acid

This table is predictive and based on the general reactivity patterns of peroxy acids. Specific experimental data for this compound is limited.

A crucial aspect of C-H functionalization is the stereochemical outcome of the reaction. Reactions that proceed with retention of stereochemistry at a chiral center are highly valuable as they preserve the three-dimensional integrity of the molecule. The mechanism of C-H oxidation by peroxy acids can influence the stereochemical outcome.

While specific studies detailing the stereoretentive capabilities of this compound in aliphatic C-H activation are scarce, the general mechanistic pathways for such oxidations are informative. If the oxidation proceeds through a concerted, "oxenoid" insertion mechanism, where the oxygen atom is transferred directly to the C-H bond, retention of stereochemistry is often observed. Conversely, if the reaction involves a stepwise mechanism with the formation of a radical or carbocation intermediate, racemization or inversion of stereochemistry can occur. The high reactivity of 3,5-DNPBA might favor a highly reactive, short-lived intermediate that could potentially lead to a high degree of stereoretention.

Table 2: Potential Stereochemical Outcomes of Aliphatic C-H Oxidation

Mechanistic PathwayStereochemical OutcomeLikelihood with a Highly Reactive Peroxy Acid
Concerted InsertionRetentionHigh
Radical IntermediateRacemization/EpimerizationPossible
Carbocation IntermediateRacemization/RearrangementPossible

This table presents potential outcomes based on established mechanisms for peroxy acid oxidations. The specific behavior of this compound requires further experimental investigation.

Computational and Theoretical Chemistry Studies of 3,5 Dinitroperbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,5-dinitroperbenzoic acid, these calculations can elucidate its electronic structure and provide a quantitative measure of its reactivity.

Detailed studies on substituted benzoic acids have demonstrated the profound effect of substituents on their electronic structure and acidity. unamur.be The presence of two strongly electron-withdrawing nitro groups at the meta positions of the benzene (B151609) ring in this compound significantly influences its electronic properties. Density Functional Theory (DFT) calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are a powerful tool for investigating these effects. unamur.be

A variety of quantum chemical parameters can be calculated to describe the reactivity of this compound. These include atomic charges (e.g., Löwdin, Mulliken, AIM, and natural population analysis charges) on the atoms of the peroxycarboxyl group, the energy difference between the acid and its conjugate base, and bond indices. unamur.be For a series of substituted benzoic acids, a strong correlation has been observed between these calculated parameters and their experimental pKa values. unamur.be Although specific data for this compound is not extensively reported in isolation, the trends observed for other nitro-substituted benzoic acids can be extrapolated. The electron-withdrawing nature of the nitro groups is expected to increase the acidity of the peroxy acid significantly compared to unsubstituted perbenzoic acid.

Table 1: Calculated Reactivity Descriptors for a Model Nitroaromatic Compound (Note: This table is illustrative and based on general findings for nitroaromatic compounds, as specific comprehensive data for this compound is not readily available in the cited literature.)

ParameterDescriptionExpected Trend for this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalLowered due to electron-withdrawing nitro groups
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalLowered, increasing electron affinity
HOMO-LUMO Gap Energy difference between HOMO and LUMOAltered, affecting chemical reactivity and stability
Global Electrophilicity (ω) A measure of the ability to accept electronsIncreased, indicating a stronger electrophile
Global Nucleophilicity (N) A measure of the ability to donate electronsDecreased, indicating a weaker nucleophile
pKa A measure of acidityDecreased (higher acidity) compared to benzoic acid

Mechanistic Modeling of Peroxy Acid-Mediated Transformations

Peroxy acids are versatile reagents in organic synthesis, and mechanistic modeling plays a crucial role in understanding the intricacies of their reactions. The epoxidation of alkenes is a classic example of a peroxy acid-mediated transformation. The commonly accepted mechanism for this reaction involves a concerted process, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene. mdma.ch

Computational studies, particularly using DFT, have been instrumental in refining our understanding of this mechanism. nuph.edu.ua The transition state for the epoxidation of an alkene by a peroxy acid is typically characterized by a spiro orientation of the electrophilic oxygen with respect to the double bond. mdma.chnih.gov The reaction is facilitated by electron-withdrawing groups on the peroxy acid, which enhance its electrophilicity and thus its reactivity. mdma.ch Therefore, this compound is expected to be a highly reactive epoxidizing agent.

Kinetic and theoretical studies on the acid-catalyzed epoxidation of alkenes with peroxy acids have shown that the reaction rate can be significantly increased by the presence of an acid catalyst. mdma.ch The catalytic effect is attributed to the complexation of the peroxy acid with the undissociated acid catalyst, which further enhances the electrophilicity of the peroxy acid. mdma.ch Mechanistic modeling can be used to calculate the activation barriers for both the uncatalyzed and catalyzed reaction pathways, providing a quantitative understanding of the catalytic effect. For the epoxidation of ethylene (B1197577) with peroxyformic acid, the activation barrier is significantly lowered upon complexation with a catalyst. mdma.chacs.org

Table 2: Calculated Activation Barriers for the Epoxidation of Ethylene with Peroxyformic Acid (Data from a study on peroxyformic acid, illustrating the impact of catalysis on activation barriers.)

ReactionComputational LevelActivation Barrier (kcal/mol)
Uncatalyzed Epoxidation B3LYP/6-311G(d,p)14.9 mdma.chacs.org
Acid-Catalyzed Epoxidation B3LYP/6-311G(d,p)11.5 mdma.chacs.org

These findings suggest that the reactivity of this compound in epoxidation reactions could also be further enhanced through acid catalysis, a hypothesis that can be rigorously tested through mechanistic modeling.

Investigation of Aromatic Ring Epoxidation Pathways by Perbenzoate Anions

While the epoxidation of alkenes by peroxy acids is a well-established reaction, the epoxidation of the generally inert benzene ring is a more challenging transformation. Interestingly, computational studies have revealed a novel pathway for the epoxidation of the benzene ring through the unimolecular rearrangement of perbenzoate anions in the gas phase. uow.edu.au

Tandem mass spectrometry experiments combined with electronic structure calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the fragmentation of substituted perbenzoate anions. uow.edu.au The primary fragmentation pathway involves the loss of carbon dioxide, which necessitates a unimolecular rearrangement of the perbenzoate anion prior to fragmentation. uow.edu.au

The computational data indicate two competing reaction pathways for the decarboxylation, initiated by either an ortho or an ipso nucleophilic attack of the peroxy anion on the benzene ring. uow.edu.au Crucially, both pathways proceed through an epoxidation of the benzene ring, leading to the formation of oxepin (B1234782) or benzene oxide anions. uow.edu.au The presence of electron-withdrawing substituents, such as nitro groups, at the ortho and para positions can influence the preferred pathway, favoring nucleophilic attack at the ipso carbon. uow.edu.au

This research provides a fascinating insight into a potential, albeit unconventional, role of perbenzoate anions, including the 3,5-dinitroperbenzoate anion, in the epoxidation of aromatic rings. While these studies were conducted in the gas phase, they open up avenues for exploring similar reactivity in the condensed phase.

Solid State Chemistry and Intermolecular Interactions

Co-crystallization Studies of 3,5-Dinitrobenzoic Acid Adducts and Cocrystals

3,5-Dinitrobenzoic acid (3,5-DNBA) is a versatile molecule for forming co-crystals and molecular adducts due to its hydrogen bond donor (carboxylic acid group) and acceptor (nitro and carboxyl groups) capabilities. Researchers have extensively studied its co-crystallization with a variety of co-formers to understand supramolecular synthons and engineer new solid forms.

A notable example is the 1:1 co-crystal of 3,5-DNBA with the analgesic drug ethenzamide, which exists in two polymorphic forms. acs.orgsigmaaldrich.com These polymorphs are described as synthon polymorphs, where Form I is sustained by an acid-amide heterosynthon, and Form II is sustained by an amide-amide homosynthon. acs.org The study of these forms and their solvates has provided insights into the stability of different intermolecular interaction patterns. acs.org

Furthermore, 3,5-DNBA has been co-crystallized with various other molecules, including acetamide, where it forms multicomponent solvate crystals. acs.orgnih.gov In these structures, molecules are often stabilized by amide-amide homosynthons of the R²₂(8) motif, which then connect to the acid via O–H···O hydrogen bonds. acs.orgnih.gov Other co-crystallization studies have involved:

Acriflavine: Forms a solvated monohydrate salt where the neutral and anionic forms of 3,5-DNBA link via O–H⋯O hydrogen bonds to create a monoanionic dimer. researchgate.net

Carbamazepine: The 1:1 co-crystal features layers of the two molecules stabilized by R²₂(8) and R²₂(16) hydrogen-bond ring motifs, alongside numerous C—H⋯π and other weak intermolecular contacts. researchgate.net

Pyridine (B92270) derivatives: 3,5-DNBA forms adducts with compounds like 3,5-dimethylpyridine. sigmaaldrich.comchemicalbook.com

Other organic molecules: Seven new multicomponent crystals have been synthesized with co-formers such as 2-acetylpyridine, 3-cyanopyridine, and theophylline, showcasing the significant role of hydrogen bonding, C–H···π bonding, and π···π stacking in their crystal packing. acs.org

The table below summarizes some of the co-crystals formed with 3,5-Dinitrobenzoic Acid.

Co-formerRatio (3,5-DNBA:Co-former)Key Supramolecular Synthons
Ethenzamide1:1Acid-amide heterosynthon, Amide-amide homosynthon (R²₂(8))
Acetamide1:1 (in solvates)Amide-amide homosynthon (R²₂(8)), O–H···O hydrogen bonds
Carbamazepine1:1R²₂(8) and R²₂(16) hydrogen-bond rings
4-Aminosalicylic acid1:1R²₂(8) homodimers and heterodimers
2-Hydroxy-3-(1H-indol-3-yl)propenoic acid1:1R³₂(17) hydrogen-bonded heterotrimer

Analysis of Hydrogen Bonding and Non-Covalent Interactions in Peroxy Acid Derivatives

While specific crystal structures of 3,5-dinitroperbenzoic acid are not extensively detailed in the literature, the analysis of related peroxy acids and hydrogen peroxide adducts provides a framework for understanding their intermolecular interactions. The hydrogen peroxide molecule (H₂O₂) is a fundamental component of peroxy acids and is capable of forming up to six hydrogen bonds: two as a proton donor and four as an acceptor. researchgate.net This extensive hydrogen-bonding capability is crucial for the stabilization of peroxy compounds in the solid state. rsc.org

In the crystal structures of peroxosolvates, which are crystalline adducts containing hydrogen peroxide, H₂O₂ typically acts as a hydrogen bond donor. researchgate.netresearchgate.net The stability of these perhydrates can be correlated with the energy of the hydrogen bonds formed by the H₂O₂ molecule. rsc.org For instance, in the 2-aminobenzimidazole hemiperoxosolvate, the H₂O₂ molecule is stabilized by the maximum possible number of six hydrogen bonds (two donor, four acceptor), contributing to the crystal's stability. rsc.org

For peroxy acids in reactions, such as the epoxidation of allylic alcohols with peroxyformic acid, hydrogen bonding plays a critical role in the transition state. acs.org The allylic hydroxyl group acts as a hydrogen-bond donor, while either the carbonyl oxygen or the peroxo oxygens of the peroxy acid can act as acceptors. acs.org Computational studies show that the relative stability of these transition states is influenced by which oxygen atom accepts the hydrogen bond. acs.org

Weak non-covalent interactions, including π-π stacking and C-H···π interactions, are also significant in the crystal structures of related nitro-substituted aromatic compounds. mdpi.commdpi.com These forces, in conjunction with hydrogen bonding, guide the three-dimensional arrangement of molecules in the crystal lattice. mdpi.com

Polymorphism and Crystal Structure Investigations of Related Compounds

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in solid-state chemistry. 3,5-Dinitrobenzoic acid itself is known to exhibit polymorphism. Two monoclinic polymorphs of 3,5-DNBA have been identified, one with the space group P2₁/c and the other with C2/c. researchgate.netiucr.org

Despite having different space groups, the molecular distances and angles within the two polymorphs are quite similar. researchgate.netiucr.org Both crystal structures are characterized by a strong intermolecular O-H···O hydrogen bond that forms a classic carboxylic acid dimer. researchgate.netiucr.org The key structural parameters for these polymorphs are detailed in the table below.

ParameterPolymorph 1 (P2₁/c)Polymorph 2 (C2/c)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cC2/c
a (Å)10.0290 (6)21.036 (2)
b (Å)8.8711 (7)8.7331 (6)
c (Å)9.514 (2)9.7659 (8)
β (°)95.639 (12)111.051 (7)
V (ų)842.4 (3)1674.3 (5)
Z48

In both polymorphs, one of the nitro groups is twisted out of the plane of the aromatic ring. researchgate.netiucr.org The investigation into the polymorphism of 3,5-DNBA is often linked to its co-crystals. For example, the co-crystal of 3,5-DNBA with ethenzamide also exhibits polymorphism and forms a series of solvates, which upon desolvation yield a stable polymorphic form of the co-crystal. acs.org The study of these different solid-state forms is essential for understanding their relative stabilities, which are governed by the network of intermolecular interactions. acs.org

Analytical Methodologies for Chemical Derivatization and Characterization

Development of Derivatization Agents for Organic Functionalities

The targeted modification of organic functional groups through derivatization allows for more robust analytical outcomes. Reagents are designed to react specifically with functional groups like alcohols, amines, or carbonyls, yielding stable derivatives with distinct physical and chemical properties.

In qualitative organic analysis, the identification of unknown compounds often relies on the preparation of a pure, crystalline derivative with a sharp, definitive melting point. hansshodhsudha.com Alcohols, which are frequently liquids at room temperature, are prime candidates for such derivatization. researchgate.net 3,5-Dinitrobenzoic acid is a valuable reagent for this purpose, reacting with alcohols to form solid ester derivatives known as 3,5-dinitrobenzoates. hansshodhsudha.comwikipedia.org

The primary advantage of this method is the conversion of liquid or low-melting-point substances into easily crystallized solids. wikipedia.org These derivatives exhibit sharp and characteristic melting points, which serve as a reliable physical constant for identification. nbinno.com The presence of the two nitro groups on the benzene (B151609) ring increases the molecular weight and introduces strong intermolecular interactions, which facilitates the formation of a well-defined crystal lattice and typically results in higher melting points compared to derivatives from other reagents, such as 4-nitrobenzoic acid. wikipedia.org This makes identification more accurate, especially when the derivative of 4-nitrobenzoic acid has a melting point that is too low. wikipedia.org The reaction is typically catalyzed by a few drops of concentrated sulfuric acid. hansshodhsudha.com

Table 1: Melting Points of 3,5-Dinitrobenzoate (B1224709) Derivatives of Various Alcohols

AlcoholDerivative Melting Point (°C)
Methanol109
Ethanol93
1-Propanol74
2-Propanol123
1-Butanol64
2-Butanol76
Benzyl alcohol113
Cyclohexanol118

While 3,5-dinitrobenzoic acid is effective for many alcohols, its direct reaction can be slow and reversible, potentially leading to impure products in low yields. hansshodhsudha.com For less reactive or more sensitive substrates, a more reactive derivatizing agent is required. wikipedia.org 3,5-Dinitrobenzoyl chloride, the acid chloride derivative of 3,5-dinitrobenzoic acid, serves this purpose. hansshodhsudha.com

Acid chlorides are significantly more reactive towards nucleophiles like alcohols and amines. This heightened reactivity allows for the derivatization of a broader range of compounds, including sensitive substrates like amino acids and biogenic amines. wikipedia.orgnih.gov The reaction with 3,5-dinitrobenzoyl chloride is faster and more quantitative, proceeding under milder conditions than the direct esterification with the carboxylic acid. researchgate.net This makes it invaluable for analyzing complex mixtures, such as those found in pharmaceutical or environmental samples, and for pre-column derivatization in high-performance liquid chromatography (HPLC) to enhance UV detection. nbinno.comnih.govresearchgate.net For instance, biogenic amines in fermented foods can be derivatized with 3,5-dinitrobenzoyl chloride in as little as three minutes at ambient temperature, allowing for their quantification by HPLC with UV detection at 260 nm. nih.govresearchgate.net

Green Chemistry Approaches in Derivatization Protocols

Traditional chemical protocols are increasingly being re-evaluated through the lens of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net Derivatization procedures are a key area for such improvements, focusing on minimizing waste, avoiding toxic reagents, and reducing energy consumption.

The conventional method for preparing 3,5-dinitrobenzoate derivatives involves a two-step process: first, converting 3,5-dinitrobenzoic acid into the more reactive 3,5-dinitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), and then reacting the acid chloride with the alcohol. hansshodhsudha.comresearchgate.net This standard procedure has significant drawbacks from a green chemistry perspective, as it generates hazardous and toxic byproducts such as sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus oxychloride (POCl₃). hansshodhsudha.comresearchgate.net The entire conventional process can also be time-consuming, often taking 45 to 60 minutes to complete. hansshodhsudha.com

A greener alternative is the direct esterification of alcohols with 3,5-dinitrobenzoic acid assisted by microwave irradiation. hansshodhsudha.com Microwave technology offers a mechanism for efficient and rapid heating by directly interacting with the polar molecules in the reaction mixture. sciepub.com This approach eliminates the need to prepare the hazardous acid chloride intermediate, thus preventing the formation of its associated toxic byproducts. hansshodhsudha.com The reaction is carried out by simply mixing the alcohol and 3,5-dinitrobenzoic acid with a catalytic amount of concentrated sulfuric acid and heating it in a microwave reactor. hansshodhsudha.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,5-Dinitrobenzoates

FeatureConventional MethodMicrowave-Assisted Method
Reagents 3,5-Dinitrobenzoic acid, PCl₅ or SOCl₂, Alcohol3,5-Dinitrobenzoic acid, Alcohol, conc. H₂SO₄ (catalyst)
Intermediate 3,5-Dinitrobenzoyl chlorideNone
Byproducts POCl₃, HCl, SO₂ (toxic)Water
Reaction Time 45-60 minutes3-5 minutes
Energy Profile Prolonged heating on a water bathShort, direct microwave irradiation
Green Chemistry Adherence PoorGood

Q & A

Q. What are the key considerations for synthesizing and purifying 3,5-dinitroperbenzoic acid in laboratory settings?

Synthesis typically involves nitration of perbenzoic acid derivatives under controlled conditions. Purification requires recrystallization using solvents like ethanol or glacial acetic acid, as the compound is highly insoluble in water . Care must be taken to avoid decomposition by storing the compound in a cool, dry environment away from strong oxidizing or reducing agents .

Q. Which physical and spectroscopic properties are critical for identifying and characterizing this compound?

Key properties include:

  • Melting Point : 204–208°C (lit.) .
  • Density : 1.680 g/cm³ .
  • Solubility : Soluble in polar aprotic solvents (e.g., methanol, ethanol) but insoluble in water .
  • Spectroscopic Data : IR and NMR spectra should confirm nitro and peracid functional groups. X-ray crystallography (e.g., triclinic crystal system with space group P1) can resolve structural details .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation and respiratory harm .
  • Storage : Keep in airtight containers at ambient temperatures, away from bases, oxidizing agents, and heat sources .
  • Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does this compound compare to other peracids in Baeyer-Villiger oxidation reactions?

Its reactivity in Baeyer-Villiger oxidation is moderate, positioned between m-CPBA and perbenzoic acid in the oxidizer activity hierarchy: CF₃CO₃H > monoperphthalic acid > this compound > m-CPBA . The electron-withdrawing nitro groups enhance electrophilicity but reduce stability compared to less substituted peracids. This balance makes it suitable for reactions requiring controlled oxidation without excessive side reactions .

Q. What mechanistic insights explain the stereochemical outcomes of Baeyer-Villiger oxidations using this compound?

The reaction proceeds via a two-step mechanism:

Electrophilic attack by the peracid on the ketone, forming a Criegee intermediate.

Migration of the substituent with retention of configuration at the stereocenter .
The nitro groups stabilize the transition state, favoring migration of electron-rich groups (e.g., tertiary > aryl). This selectivity is critical for synthesizing chiral lactones or esters .

Q. How does the stability of this compound vary under different experimental conditions?

  • Thermal Stability : Decomposes above 208°C; avoid heating beyond its melting point .
  • pH Sensitivity : Degrades in basic conditions due to peracid hydrolysis. Reactions should be conducted in mildly acidic or neutral solvents .
  • Light Sensitivity : Nitro groups may undergo photoreduction; store in amber containers .

Q. What advanced analytical methods resolve structural ambiguities in derivatives of this compound?

  • Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., a = 7.4547 Å, b = 14.260 Å in triclinic systems) .
  • Mass Spectrometry : NIST-standardized fragmentation patterns (m/z 212.12 for molecular ion) confirm purity .
  • DFT Calculations : Predict reaction pathways and electronic effects of nitro groups .

Q. How can researchers address contradictions in reported reactivity data for this compound?

Discrepancies often arise from solvent polarity or impurities. For reproducibility:

  • Standardize Solvent Systems : Use anhydrous ethanol or acetic acid to minimize hydrolysis .
  • Validate Purity : Cross-check melting points with NIST data .
  • Control Reaction Atmosphere : Conduct reactions under inert gas to prevent moisture interference .

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